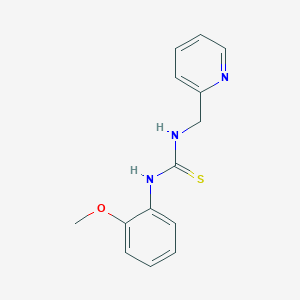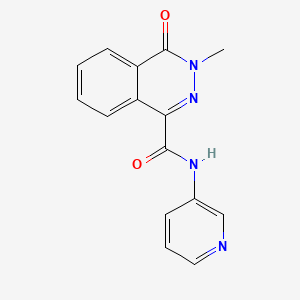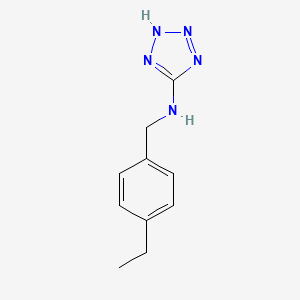
N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, commonly known as MPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTU is a thiourea derivative that has been synthesized using various methods, including the reaction of 2-aminopyridine with 2-methoxybenzoyl isothiocyanate. The compound has been found to possess several biochemical and physiological effects, making it a promising candidate for future research.
作用机制
MPTU has been found to inhibit the activity of thioredoxin reductase by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's ability to reduce thioredoxin, a protein that plays a crucial role in regulating cellular redox balance. The inhibition of thioredoxin reductase by MPTU has been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MPTU has been found to possess several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to their death. MPTU has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPTU has been found to possess anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
MPTU has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MPTU has been found to possess several biochemical and physiological effects, making it a promising candidate for future research.
However, there are also limitations to the use of MPTU in lab experiments. The compound has been found to be unstable in aqueous solutions, limiting its use in certain experiments. Additionally, the mechanism of action of MPTU is not fully understood, making it difficult to optimize its use in experiments.
未来方向
There are several future directions for research involving MPTU. One potential avenue of research is the development of MPTU as a cancer therapy. The compound has been found to possess selective cytotoxicity towards cancer cells, making it a promising candidate for further study. Additionally, the anti-inflammatory and antioxidant properties of MPTU make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders.
Another potential avenue of research is the optimization of the synthesis and purification of MPTU. The instability of the compound in aqueous solutions limits its use in certain experiments, and the optimization of its synthesis and purification could increase its usefulness in research.
Conclusion:
In conclusion, MPTU is a promising compound for scientific research. The compound has been shown to possess several biochemical and physiological effects, making it a potential candidate for cancer therapy and the treatment of other diseases. The development of MPTU as a cancer therapy and the optimization of its synthesis and purification are potential avenues of future research.
合成方法
The synthesis of MPTU involves the reaction of 2-aminopyridine with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure MPTU.
科学研究应用
MPTU has been studied extensively for its potential applications in scientific research. The compound has been found to possess several biochemical and physiological effects, making it a promising candidate for future research. MPTU has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in regulating cellular redox balance. This inhibition has been found to be selective towards cancer cells, making MPTU a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-8-3-2-7-12(13)17-14(19)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCDYVWYSHVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)
![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)



![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)




![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)